1-(4-((3-(Thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
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Overview
Description
The compound you mentioned contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used in drug discovery and is present in many biologically active compounds . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom. Thiophene derivatives have been found to exhibit a wide range of pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidine rings can undergo various reactions, including ring-opening and ring-closing reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups and the overall molecular structure. Pyrrolidine derivatives generally have good solubility and stability .Scientific Research Applications
Highly Luminescent Polymers
Highly luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and quantum yields up to 81%. These polymers are synthesized via Pd-catalyzed Suzuki coupling and are soluble in common organic solvents, demonstrating significant potential for optoelectronic applications due to their unique optical and electrochemical properties (Zhang & Tieke, 2008).
Ionic Liquid Catalyst for Synthesis
Sulfonic acid functionalized pyridinium chloride, an ionic liquid, has been characterized and used as an efficient catalyst for the solvent-free synthesis of tetrahydrobenzo[a]-xanthen-11-ones. This innovative approach highlights the compound's role in facilitating green chemistry processes by enhancing reaction efficiencies under solvent-free conditions (Moosavi‐Zare et al., 2013).
Electron Transport Layer in Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte incorporating the diketopyrrolopyrrole backbone has been developed for use as an electron transport layer in polymer solar cells. This material improves power conversion efficiency by facilitating electron extraction and reducing exciton recombination, underscoring its importance in the development of more efficient renewable energy technologies (Hu et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been identified as effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Their inhibitive action, explored through weight loss, potentiodynamic polarization curves, and electrochemical impedance spectroscopy, showcases the potential of these compounds in protecting industrial materials (Zarrouk et al., 2015).
Chemosensors for Metal Ions
Naphthoquinone-based compounds have been developed as chemosensors for transition metal ions, demonstrating remarkable selectivity towards Cu2+ ions. This research indicates the potential of such compounds in environmental monitoring and metal ion detection (Gosavi-Mirkute et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(3-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c21-17-7-8-18(22)20(17)14-3-5-15(6-4-14)26(23,24)19-10-9-13(12-19)16-2-1-11-25-16/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEWOXPEZDMPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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